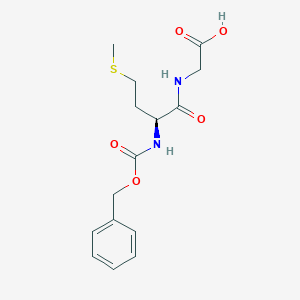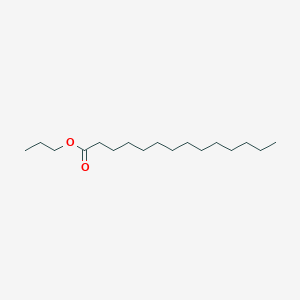
Thallium-203
Overview
Description
Thallium-203 is a stable isotope of thallium with a mass number of 203. It is one of the naturally occurring isotopes of thallium, the other being thallium-205. This compound has significant applications in various fields due to its unique properties. It is used in scientific research, medical diagnostics, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium-203 can be produced through the irradiation of thallium targets with protons. The process involves the bombardment of natural or enriched thallium metal with high-energy protons, typically in a cyclotron. The reaction can be represented as ({205}\text{Tl}(p,3n){203}\text{Pb}), where thallium-205 is converted to lead-203, which then decays to this compound .
Industrial Production Methods: In industrial settings, this compound is produced using electroplated thallium targets. The targets are prepared by electroplating thallium onto a suitable substrate, followed by irradiation with protons. The irradiated targets are then processed to separate this compound from other isotopes and impurities. This involves chemical separation techniques such as extraction resin columns and cation-exchange resins .
Chemical Reactions Analysis
Types of Reactions: Thallium-203 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to thallium(III) using oxidizing agents such as chlorine, bromine, or ferricyanide.
Reduction: Thallium(III) can be reduced to thallium(I) using reducing agents like sodium borohydride or hydrazine.
Substitution: this compound can participate in substitution reactions where thallium ions replace other metal ions in compounds.
Major Products:
Oxidation: Thallium hydroxide (Tl(OH)₃) and thallium oxide (Tl₂O₃).
Reduction: Thallium(I) compounds such as thallium(I) chloride (TlCl).
Substitution: Various thallium-containing compounds depending on the reactants used.
Scientific Research Applications
Thallium-203 has a wide range of applications in scientific research:
Mechanism of Action
Thallium-203 exerts its effects by mimicking the behavior of potassium ions in biological systems. It can replace potassium in various physiological processes, including the stabilization of ribosomes and muscle contraction. This substitution can disrupt normal cellular functions, leading to toxic effects. This compound also interferes with DNA synthesis and induces chromosomal abnormalities .
Comparison with Similar Compounds
Thallium-205: Another stable isotope of thallium with similar chemical properties but different nuclear properties.
Lead-203: A precursor in the production of thallium-203, with applications in nuclear medicine.
Potassium-40: A naturally occurring isotope of potassium that shares similar biological behavior with this compound.
Uniqueness of this compound: this compound is unique due to its stable nature and specific applications in medical diagnostics and scientific research. Its ability to mimic potassium ions makes it valuable in biological studies, while its stable isotope properties make it suitable for long-term research applications .
Properties
IUPAC Name |
thallium-203 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Tl/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVIYDNLLOSFOA-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[203Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317993 | |
| Record name | Thallium-203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.97234 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14280-48-9 | |
| Record name | Thallium-203 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14280-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium-203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


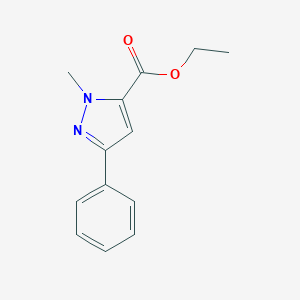
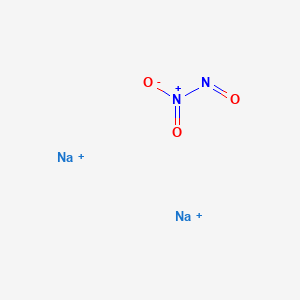
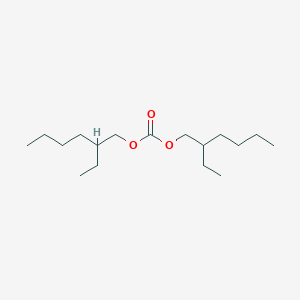
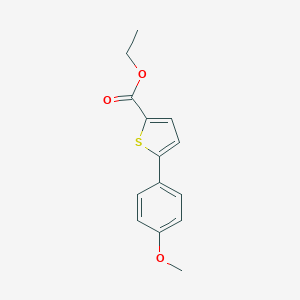
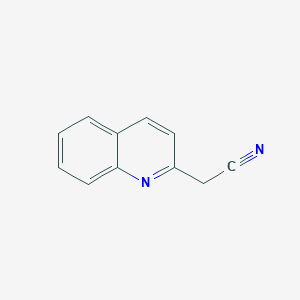
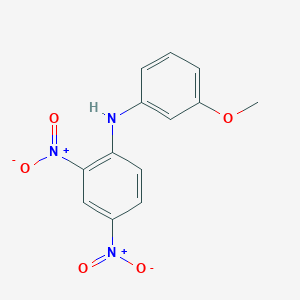
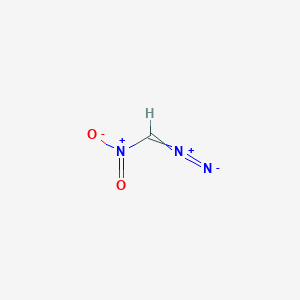
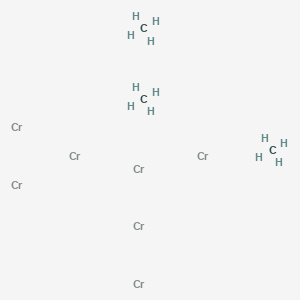

![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
